molecular formula C8H12N2O B1344791 5-tert-Butyl-1H-pyrazole-3-carbaldehyde CAS No. 865138-11-0

5-tert-Butyl-1H-pyrazole-3-carbaldehyde

Cat. No. B1344791
M. Wt: 152.19 g/mol
InChI Key: UPKIRZZYJRVBSJ-UHFFFAOYSA-N
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Description

5-tert-Butyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the empirical formula C8H12N2O . It is a heterocyclic building block and is often used in scientific research .


Synthesis Analysis

The synthesis of pyrazole compounds, including 5-tert-Butyl-1H-pyrazole-3-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde consists of a pyrazole ring substituted with a tert-butyl group and a carbaldehyde group . The molecular weight is 152.19 .

Scientific Research Applications

  • Summary of Application : “5-tert-Butyl-1H-pyrazole-3-carbaldehyde” is a type of heterocyclic building block . Heterocyclic compounds are widely used in organic synthesis and medicinal chemistry. They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
  • Results or Outcomes : The outcomes of using “5-tert-Butyl-1H-pyrazole-3-carbaldehyde” in a reaction would depend on the specific reaction conditions and the other reactants involved. In general, pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity .
    • Summary of Application : “5-tert-Butyl-1H-pyrazole-3-carbaldehyde” is a type of heterocyclic building block . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
    • Methods of Application or Experimental Procedures : The synthesis of 3,5-substituted pyrazole derivatives can be achieved by the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines .
    • Results or Outcomes : The outcomes would depend on the specific reaction conditions and the other reactants involved. Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity .
    • Summary of Application : “5-tert-Butyl-1H-pyrazole-3-carbaldehyde” can be used in the Knoevenagel condensation .
    • Methods of Application or Experimental Procedures : In the Knoevenagel condensation, the removal of H+ at carbon-3 can take place in the existence of a strong base, ending in the opening of the ring .
    • Summary of Application : Pyrazoles, including “5-tert-Butyl-1H-pyrazole-3-carbaldehyde”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
    • Methods of Application or Experimental Procedures : The synthesis of 3,5-substituted pyrazole derivatives can be achieved by the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines .
    • Summary of Application : “5-tert-Butyl-1H-pyrazole-3-carbaldehyde” can be used in the Knoevenagel condensation .
    • Methods of Application or Experimental Procedures : In the Knoevenagel condensation, the removal of H+ at carbon-3 can take place in the existence of a strong base, ending in the opening of the ring .

Safety And Hazards

The safety information available indicates that 5-tert-Butyl-1H-pyrazole-3-carbaldehyde is a combustible solid . It is recommended to handle it under inert gas and protect it from moisture . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment as required .

properties

IUPAC Name

5-tert-butyl-1H-pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)7-4-6(5-11)9-10-7/h4-5H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKIRZZYJRVBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631082
Record name 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butyl-1H-pyrazole-3-carbaldehyde

CAS RN

865138-11-0
Record name 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
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